1,2-Bis(2,2-difluoroethoxy)ethane

描述

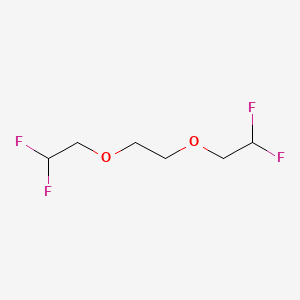

1,2-Bis(2,2-difluoroethoxy)ethane (CAS: 1691328-94-5) is a fluorinated ether compound with the molecular formula C₆H₁₀F₄O₂ and a molecular weight of 190.14 g/mol . Structurally, it features two 2,2-difluoroethoxy groups symmetrically attached to an ethylene backbone. This arrangement imparts unique physicochemical properties, including high oxidative stability, low viscosity, and excellent ionic conductivity, making it particularly valuable in advanced battery technologies .

Recent studies highlight its role as a non-aqueous electrolyte solvent in lithium metal batteries. The compound, also termed F4DEE, enables long-term cycling stability with coulombic efficiencies exceeding 99.5%, attributed to its ability to form stable solid-electrolyte interphases (SEI) and suppress lithium dendrite growth . Its design integrates fast ion conduction, low interfacial resistance, and compatibility with high-voltage cathodes, positioning it as a promising candidate for next-generation energy storage systems .

属性

分子式 |

C6H10F4O2 |

|---|---|

分子量 |

190.14 g/mol |

IUPAC 名称 |

2-[2-(2,2-difluoroethoxy)ethoxy]-1,1-difluoroethane |

InChI |

InChI=1S/C6H10F4O2/c7-5(8)3-11-1-2-12-4-6(9)10/h5-6H,1-4H2 |

InChI 键 |

KLOWBILJKLNSMB-UHFFFAOYSA-N |

规范 SMILES |

C(COCC(F)F)OCC(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

1,2-Bis(2,2-difluoroethoxy)ethane can be synthesized through the reaction of 2-(2,2-difluoroethoxy)ethanol with a compound containing an anionic leaving group in the presence of a basic compound or a basic compound-containing solvent . The reaction typically involves heating 2,2-difluoroethanol and ethylene carbonate in the presence of a basic compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Commonly used basic compounds include lithium hydroxide, sodium hydroxide, potassium hydroxide, and calcium hydroxide .

化学反应分析

Types of Reactions

1,2-Bis(2,2-difluoroethoxy)ethane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .

科学研究应用

1,2-Bis(2,2-difluoroethoxy)ethane is an organic compound with the molecular formula that features two 2,2-difluoroethoxy groups attached to an ethane backbone . It is characterized by its high fluorine content, which enhances its stability and reactivity in various chemical environments. This compound's difluoroethoxy groups give it significant polarity and solubility, making it suitable for various applications in industrial and research settings.

Primary Use as Electrolyte in Non-Aqueous Batteries

- Electrolyte Solution: this compound is used as an electrolyte solution in non-aqueous electrolyte secondary batteries . Batteries that use non-aqueous electrolyte solutions have higher voltages and energy densities compared to those using aqueous solutions .

- Improved Battery Performance: Fluorinated dialkoxyethanes are effective in improving power output and oxidation resistance due to their low viscosity . Electrolytes made with this compound display long-term stability and high coulombic efficiency .

- Key Properties: The molecule integrates properties such as fast ion conduction, low and stable cell overpotential, high lithium (Li) metal efficiency, fast activation, and oxidative stability . Electrolytes containing this compound possess high ionic conductivity, low and stable interfacial transport, high Li metal efficiency, fast activation, and high-voltage stability .

- Long cycle life: These features enable long cycle life of Li metal batteries and anode-free pouch cells under lean electrolyte and realistic testing conditions .

- Low Halide Ion Content: this compound can be synthesized with a halide ion content of less than 10 ppm, making it industrially useful as an electrolyte solution . A low halide ion content is desired because the electrolyte solution of a lithium ion secondary battery usually causes substantial degradation of the battery properties .

Other Potential Applications

While the primary documented application of this compound is in battery technology, its unique chemical properties could lend it to uses in other specialized applications.

| Application | Description |

|---|---|

| Research Reagent | Due to its unique chemical properties and reactivity, this compound is suited to research applications. |

| Industrial chemical processing | The high fluorine content of this compound enhances its stability and reactivity in different chemical conditions, making it applicable in various industrial chemical processes. |

作用机制

The mechanism of action of 1,2-Bis(2,2-difluoroethoxy)ethane involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution. These reactions can alter the structure and function of molecules within the system, leading to the observed effects .

相似化合物的比较

Fluorinated Analogs

- 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane : With eight fluorine atoms, this compound exhibits superior thermal stability (boiling point: 141°C) and chemical inertness compared to the difluoro variant. However, its higher molecular weight (262.10 vs. 190.14) reduces ionic mobility, limiting its utility in battery electrolytes.

- This compound: Strikes a balance between fluorine content and molecular weight, optimizing conductivity (ionic conductivity: ~5.6 mS/cm) while maintaining compatibility with lithium anodes.

Halogenated Derivatives

- Bromo and Chloro Analogs : The brominated analog (Br substituents) is highly reactive, serving as a crosslinking agent in polymer synthesis. In contrast, the chloro variant is less stable under oxidative conditions but finds use in low-cost material applications. Both exhibit higher densities (~1.5–1.8 g/cm³) compared to fluorinated ethers (~1.3–1.4 g/cm³).

Sulfur-Containing Analog

- 1,2-Bis(phenylthio)ethane : The sulfur atoms enhance electron donation, making it effective as a ligand in transition-metal catalysis. However, its aromatic structure limits solubility in polar electrolytes.

Application-Specific Performance

- Battery Electrolytes : Fluorinated ethers outperform halogenated and sulfur-containing analogs due to their low viscosity and high dielectric constants . F4DEE achieves a Li metal efficiency of 99.3% over 200 cycles, whereas chloro/bromo analogs degrade rapidly under similar conditions.

- Pharmaceuticals : Brominated ethers are preferred for their reactivity in alkylation reactions, but their toxicity necessitates stringent handling protocols.

Toxicity and Handling

- Fluorinated compounds like F4DEE demonstrate lower acute toxicity (LD₅₀ > 2000 mg/kg) compared to brominated (LD₅₀ ~300 mg/kg) and chlorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。